molecular formula C3H3N3O2 B097332 1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-70-2

1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B097332
CAS No.: 16681-70-2
M. Wt: 113.08 g/mol
InChI Key: GTODOEDLCNTSLG-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds. It is often seen in experimental drug candidates and approved drugs, such as tazobactam and cefatrizine .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, also known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent . The reaction proceeds with high regioselectivity and yields the desired triazole product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields . The use of continuous flow conditions also enables the bypassing of gaseous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

1H-1,2,3-Triazole-4-carboxylic acid is unique compared to other similar compounds due to its high stability and inert nature. Similar compounds include:

Properties

IUPAC Name

2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTODOEDLCNTSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168192
Record name 4-Carboxy-1,2,3-triazole
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-70-2
Record name 1H-1,2,3-Triazole-5-carboxylic acid
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Record name 4-Carboxy-1,2,3-triazole
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Record name 16681-70-2
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Record name 4-Carboxy-1,2,3-triazole
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Record name 1,2,3-Triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure and molecular formula of 1H-1,2,3-triazole-4-carboxylic acid?

A1: this compound is a five-membered heterocyclic compound containing three nitrogen atoms and a carboxylic acid group (-COOH) at the 4th position. Its molecular formula is C4H3N3O2.

Q2: What are the common spectroscopic techniques used to characterize these compounds?

A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) [], proton nuclear magnetic resonance (1H NMR) [, , ], carbon-13 nuclear magnetic resonance (13C NMR) [, ], and mass spectrometry (MS) [, ] to confirm the structure and identity of synthesized this compound derivatives.

Q3: What are some common synthetic strategies for this compound derivatives?

A3: A prevalent synthetic approach utilizes a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This method allows for the efficient formation of the triazole ring by reacting an azide with an alkyne. Another approach involves the reaction of aryl azides with ethyl 4-chloro-3-oxobutanoate in the presence of a base catalyst, followed by nucleophilic substitution [].

Q4: Has the synthesis of this compound from 2-aminothiazoles been investigated?

A4: Yes, researchers have explored the diazotization of 2-aminothiazoles followed by reaction with sodium azide to synthesize 2-azidothiazole derivatives. These compounds can then undergo base-catalyzed condensation reactions with activated methylenic compounds to yield novel 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids [].

Q5: How does the introduction of substituents affect the properties of this compound derivatives?

A5: The introduction of different substituents at various positions on the triazole ring significantly influences the compound's properties. Researchers observed that modifying the substituents at the 1 and 5 positions impacts biological activity, particularly antibacterial activity []. For example, the presence of an amino group at the 2 position of the phenyl ring enhances antimicrobial activity in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [].

Q6: Can this compound derivatives exist in different tautomeric forms?

A6: Yes, some derivatives exhibit tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid predominantly exists in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution [].

Q7: What are the potential applications of this compound and its derivatives?

A7: These compounds show promise in various applications:

  • Antimicrobial Agents: Studies demonstrate the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae []. They exhibit potential as novel antimicrobial agents.
  • Anticancer Agents: Research highlights the potential of aziridine-1,2,3-triazole hybrids as anticancer drug candidates [, ]. These compounds have shown promising activity against human leukemia HL-60 cells and human hepatoma G2 cells.
  • Electrocatalysis: Copper complexes incorporating this compound ligands have shown excellent electrocatalytic activity for water oxidation under neutral pH conditions [, ]. This discovery has significant implications for sustainable energy applications.
  • Fluorescence Sensing: Lanthanide-organic frameworks containing this compound ligands have demonstrated promising applications in fluorescence sensing []. These materials exhibit high sensitivity for detecting specific analytes such as metal ions and small molecules.

Q8: What is known about the mechanism of action of this compound derivatives as antimicrobial agents?

A8: Studies on the antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid suggest that it might exert its effects through mechanisms such as DNA binding and degradation, protein binding, and interaction with bacterial cell membranes []. Further research is needed to fully elucidate the specific interactions and pathways involved.

Q9: Are there any studies investigating the aphrodisiac potential of these compounds?

A9: Interestingly, research on the stem bark extracts of Newtonia hildebrandtii, a plant traditionally used as an aphrodisiac, identified this compound as one of its constituents []. While the specific role of this compound in the plant's aphrodisiac properties requires further investigation, this finding suggests potential applications in this area.

Q10: What is known about the stability of this compound derivatives?

A10: The stability of these compounds can vary depending on their specific structure and environmental conditions. Studies have explored the stability of rufinamide, a triazole derivative, under alkaline conditions using RP-HPLC and derivative ratio spectrophotometry []. Such studies are crucial for understanding the degradation pathways and shelf-life of these compounds.

Q11: Have this compound derivatives been explored for building crystalline framework materials?

A11: Yes, researchers have utilized these compounds as ligands for constructing coordination polymers with various transition metals like Zn(II), Co(II), Cu(II), Ni(II), and Cd(II) [, , , , , ]. The structural diversity and coordination modes of these ligands contribute to the formation of intriguing architectures with potential applications in areas like catalysis, gas storage, and sensing.

Q12: What is the role of computational chemistry in understanding this compound derivatives?

A12: Computational techniques, such as Density Functional Theory (DFT) calculations, play a crucial role in understanding the properties and behavior of these compounds. For example, DFT calculations were used to investigate the oxygen evolution reaction (OER) mechanism of a copper-based electrocatalyst incorporating a this compound ligand []. These calculations provide insights into the reaction pathway, intermediates involved, and overpotential required for water oxidation.

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